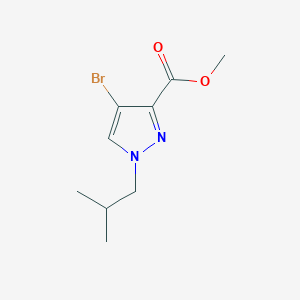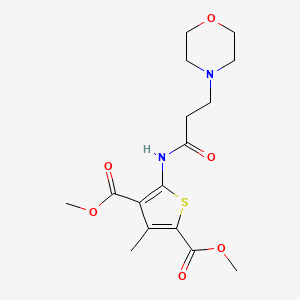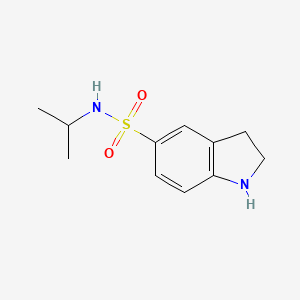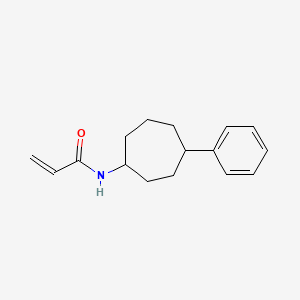![molecular formula C20H19NO3 B2365665 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide CAS No. 1396683-63-8](/img/structure/B2365665.png)
2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide” is an organic compound that contains a biphenyl group, a furan ring, and an acetamide group. The biphenyl group consists of two phenyl rings connected by a single bond. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, leading to different conformations. The furan ring is aromatic and planar. The acetamide group can participate in hydrogen bonding due to the polar C=O and N-H bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions. The furan ring, being an aromatic ether, could potentially undergo reactions at the oxygen atom. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar acetamide group could influence its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Scientific Research Applications
Chemoselective Acetylation and Synthesis Applications
Chemoselective acetylation processes involving compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide have been optimized for the synthesis of intermediates in antimalarial drugs. The study by Magadum and Yadav (2018) demonstrates the use of immobilized lipase in the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the compound's relevance in the synthesis of pharmacologically important molecules Magadum & Yadav, 2018.
Heteroaromatic Decarboxylative Claisen Rearrangement
The decarboxylative Claisen rearrangement of furan-2-ylmethyl and similar substrates showcases the compound's utility in generating heteroaromatic products, as explored by Craig et al. (2005). This study underscores the potential of such compounds in organic synthesis, particularly in facilitating complex rearrangement reactions Craig et al., 2005.
Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides
Raju et al. (2022) describe a one-pot synthesis method for a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives. This method highlights the compound's versatility in creating a range of acetamide derivatives under environmentally friendly and mild conditions, further emphasizing its utility in synthetic organic chemistry Raju et al., 2022.
Synthesis and Biological Activity
The synthesis and characterization of compounds structurally related to this compound, such as 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, have been investigated for their potential biological activities. Hu Jingqian et al. (2016) demonstrated the synthesis process and analyzed the biological activities of such compounds, providing insights into their possible applications in pharmacology Hu Jingqian et al., 2016.
Environmental and Polymer Applications
Other studies explore the environmental impact and polymer applications of related compounds, focusing on their synthesis, crystal structures, and the potential for creating new materials with unique properties. For instance, the work on silylated derivatives of N-(2-hydroxyphenyl)acetamide by Nikonov et al. (2016) and the study on poly(thiophenylanilino) and poly(furanylanilino) polymers by Baldwin et al. (2008) demonstrate the compound's utility beyond pharmaceuticals, including materials science and environmental chemistry Nikonov et al., 2016; Baldwin et al., 2008.
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19(18-10-11-24-14-18)13-21-20(23)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-11,14,19,22H,12-13H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKLIJAINWLVHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC(C3=COC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2365582.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2365583.png)


![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2365591.png)


![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365596.png)


![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)

![(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2365604.png)
